

The Chemical Profile of AMOZ: A Technical Guide

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Compound of Interest

Compound Name: Amoz

Cat. No.: B029683

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This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone, commonly known as **AMOZ**. **AMOZ** is a significant metabolite of the nitrofurantoin antibiotic, furaltadone. Due to the carcinogenic properties of nitrofurantoin metabolites, their presence in food products is a critical concern for food safety and regulatory bodies worldwide. This document details the chemical identity of **AMOZ**, experimental protocols for its detection, and discusses its known biological activities, including its potential role in carcinogenesis.

Chemical Structure and Properties

AMOZ is a heterocyclic compound featuring an oxazolidinone core substituted with an amino group and a morpholinomethyl group. Its chemical identity is well-established and characterized by the following identifiers.

Identifier	Value
IUPAC Name	3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone
CAS Number	43056-63-9
Molecular Formula	C ₈ H ₁₅ N ₃ O ₃
Molecular Weight	201.22 g/mol
SMILES	<chem>O=C1N(N)CC(CN2CCOCC2)O1</chem>
InChI Key	TVHAMVOINIHMEX-UHFFFAOYSA-N

Experimental Protocols

The detection of **AMOZ** in biological matrices and food products is crucial for regulatory monitoring. The primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Derivatization for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and derivatization of **AMOZ** from tissue samples for subsequent LC-MS/MS analysis.

Methodology:

- **Homogenization:** Homogenize the tissue sample in a suitable buffer.
- **Acid Hydrolysis:** Treat the homogenate with hydrochloric acid to release protein-bound **AMOZ** residues. This step is typically performed overnight at an elevated temperature.
- **Neutralization and Derivatization:** Neutralize the sample, and then add 2-nitrobenzaldehyde to derivatize the **AMOZ**. The derivatization reaction forms the Schiff base NP-**AMOZ**, which is more amenable to chromatographic separation and detection.

- Liquid-Liquid Extraction: Extract the derivatized NP-**AMTZ** from the aqueous matrix using an organic solvent such as ethyl acetate.
- Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

This protocol describes the principle of a competitive ELISA for the quantitative detection of **AMTZ**.

Methodology:

- Coating: Coat microtiter plate wells with an **AMTZ**-protein conjugate (e.g., **AMTZ**-BSA).
- Blocking: Block the uncoated sites in the wells to prevent non-specific binding.
- Competitive Reaction: Add the prepared sample extract and a limited amount of anti-**AMTZ** antibody to the wells. Free **AMTZ** in the sample will compete with the coated **AMTZ**-protein conjugate for binding to the antibody.
- Washing: Wash the plate to remove unbound components.
- Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
- Substrate Addition: Add a chromogenic substrate. The enzyme will catalyze a color change.
- Measurement: Measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of **AMTZ** in the sample.

Biological Activity and Signaling Pathways

The primary toxicological concern associated with **AMTZ** is its potential carcinogenicity, a characteristic shared with other nitrofurans metabolites. While the precise signaling pathways of **AMTZ** are not fully elucidated, the available evidence points towards a mechanism involving

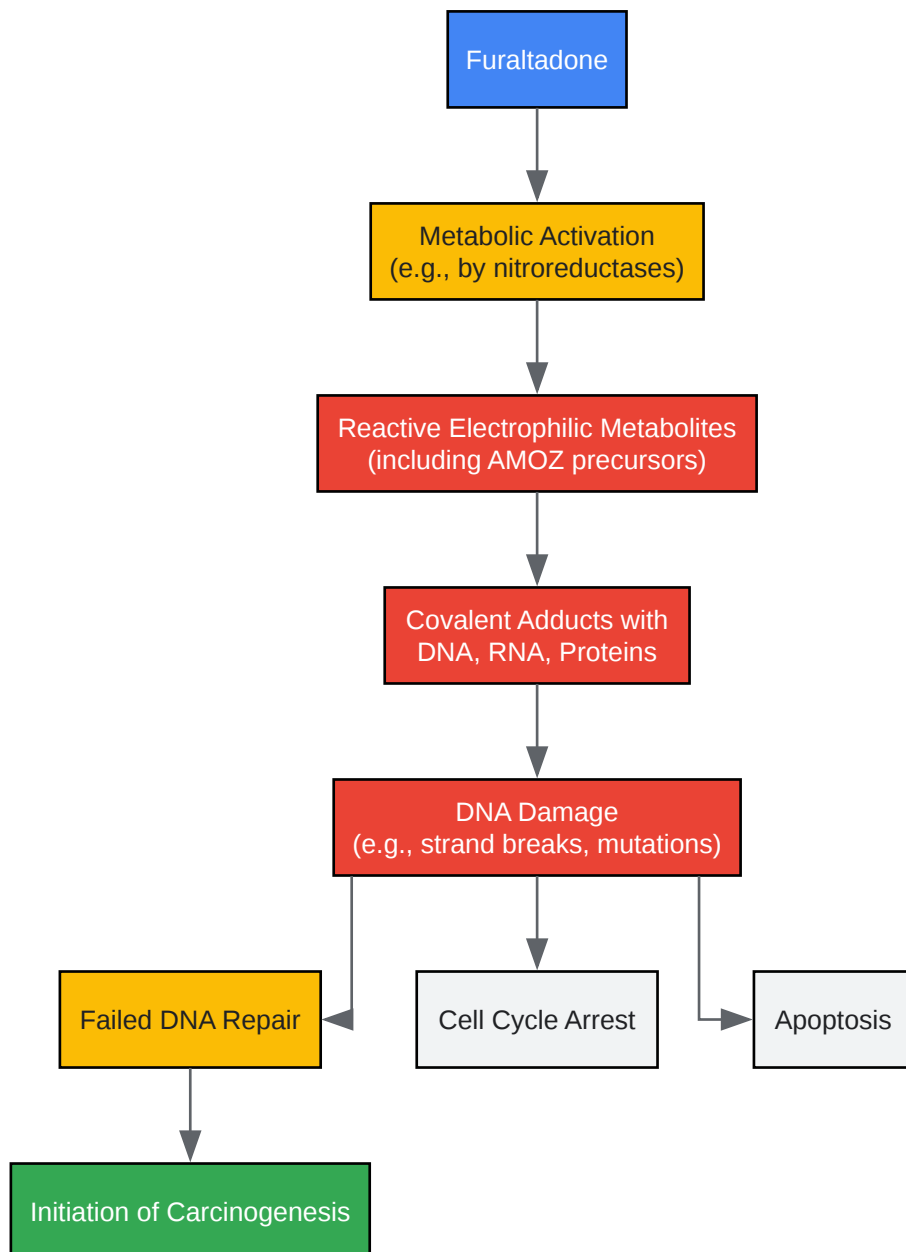
the metabolic activation of the parent compound, furaltadone, into reactive species that can cause cellular damage, including DNA damage.

A related nitrofuran metabolite, 3-amino-2-oxazolidinone (AOZ), has been shown to be an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft. It is plausible that **AMOZ** may exert similar effects, although specific studies on **AMOZ**'s interaction with MAO are limited.

Hypothesized Carcinogenic Mechanism

The carcinogenic potential of furaltadone and its metabolites is believed to stem from their metabolic activation into electrophilic intermediates. These reactive species can covalently bind to macromolecules such as DNA, RNA, and proteins, leading to mutations and cellular damage that can initiate the process of carcinogenesis.

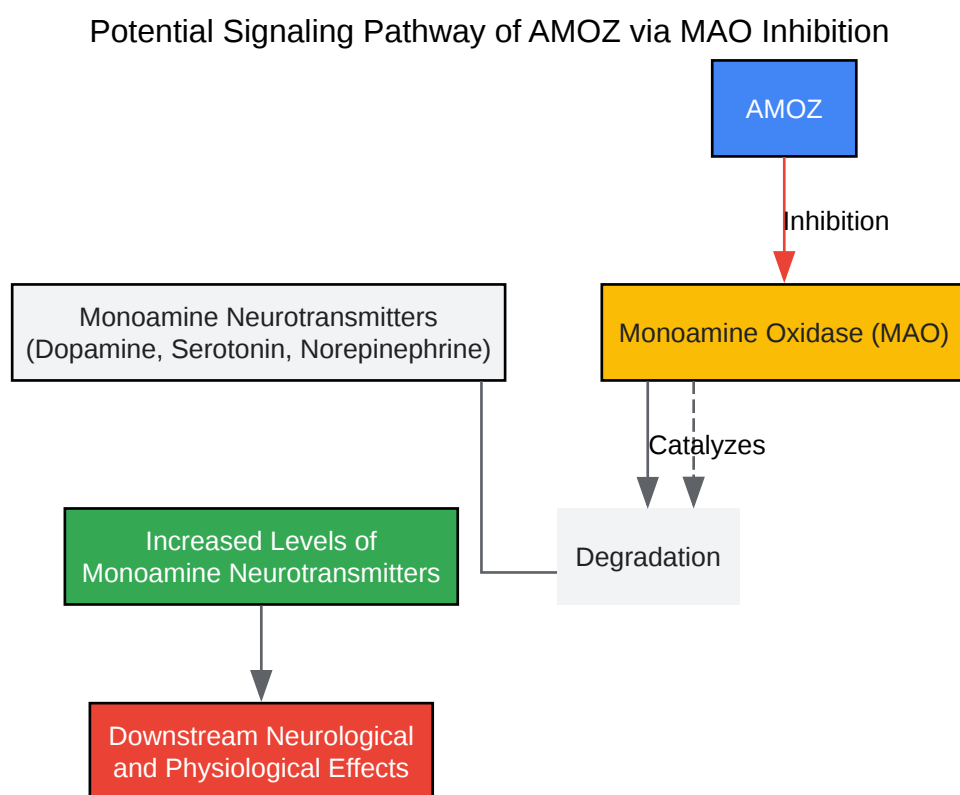
Hypothesized Pathway of Furaltadone-Induced Carcinogenesis

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Caption: Hypothesized pathway of furaltadone-induced carcinogenesis.

Potential Monoamine Oxidase Inhibition Pathway

Based on the known activity of the related metabolite AOA, a potential signaling pathway for **AMOZ** could involve the inhibition of monoamine oxidase. This would lead to an accumulation of monoamine neurotransmitters and subsequent downstream effects.



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Caption: Potential signaling pathway of **AMOZ** via MAO inhibition.

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